(2-Cyanoethyl)propan-2-ylcyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyanoethyl)propan-2-ylcyanamide is an organic compound that features both cyano and cyanamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanoethyl)propan-2-ylcyanamide typically involves the reaction of propan-2-ylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the addition of the cyano group to the amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Cyanoethyl)propan-2-ylcyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitriles, amides
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyanoethyl)propan-2-ylcyanamide depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(2-Cyanoethyl)amine: Similar structure but lacks the cyanamide group.
Propan-2-ylcyanamide: Similar structure but lacks the cyanoethyl group.
Uniqueness
(2-Cyanoethyl)propan-2-ylcyanamide is unique due to the presence of both cyano and cyanamide functional groups, which can impart distinct reactivity and properties compared to similar compounds.
Properties
CAS No. |
651718-09-1 |
---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-cyanoethyl(propan-2-yl)cyanamide |
InChI |
InChI=1S/C7H11N3/c1-7(2)10(6-9)5-3-4-8/h7H,3,5H2,1-2H3 |
InChI Key |
HSANWSDLUIZEPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.